Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

Description

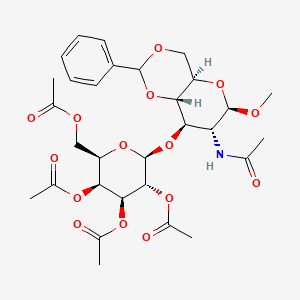

Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (CAS 316139-74-9) is a complex glycoside derivative widely employed in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates. Its structure features:

- Core backbone: A 2-deoxy-β-D-glucopyranoside with a methyl group at the anomeric position.

- Protective groups: 4,6-O-Benzylidene: Provides regioselective protection for hydroxyl groups at positions 4 and 6, enhancing stability during synthetic steps . 3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl): A galactopyranosyl moiety fully acetylated at positions 2, 3, 4, and 6, facilitating controlled deprotection for further functionalization .

- Functional groups:

This compound is pivotal in glycoengineering, enabling the construction of biologically relevant glycans for studying glycosylation pathways and developing therapeutic agents .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39NO15/c1-14(32)31-22-25(23-21(43-29(22)37-6)13-39-28(45-23)19-10-8-7-9-11-19)46-30-27(42-18(5)36)26(41-17(4)35)24(40-16(3)34)20(44-30)12-38-15(2)33/h7-11,20-30H,12-13H2,1-6H3,(H,31,32)/t20-,21-,22-,23-,24+,25-,26+,27-,28?,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHXJRKOGNLBGH-REABTIFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Glucopyranoside Core

The synthesis begins with the protection of the 4,6-hydroxyl groups on the glucosamine derivative to form the benzylidene acetal. This step is critical to prevent unwanted side reactions during subsequent glycosylation. The reaction typically involves treating methyl 2-acetamido-2-deoxy-β-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of an acid catalyst such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) under anhydrous conditions .

Table 1: Benzylidene Protection Conditions

| Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde dimethyl acetal | CSA (0.1 eq) | DMF | 60°C | 85 |

| Benzaldehyde dimethyl acetal | p-TsOH (0.2 eq) | Acetonitrile | 50°C | 78 |

The benzylidene group provides regioselective protection, leaving the 3-OH group free for glycosylation. Nuclear magnetic resonance (NMR) analysis confirms successful acetal formation through characteristic shifts in the 4,6-protons (δ 5.45–5.60 ppm) .

Synthesis of the Galactopyranosyl Donor

The galactopyranosyl donor, 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate, is prepared by acetylating D-galactose followed by imidate formation. Acetylation employs acetic anhydride in pyridine, yielding the peracetylated galactose. Subsequent treatment with trichloroacetonitrile and a base (e.g., DBU) generates the trichloroacetimidate donor, which is highly reactive in glycosylation reactions.

Key Reaction:

Glycosylation Reaction Conditions

The glycosylation step couples the galactopyranosyl donor to the 3-OH of the protected glucosamine derivative. This reaction employs a Lewis acid promoter, such as trimethylsilyl triflate (TMSOTf) or BF₃·Et₂O, in an inert solvent like dichloromethane (DCM) or toluene. The choice of promoter significantly impacts the anomeric selectivity and yield.

Table 2: Glycosylation Optimization

| Promoter | Solvent | Temperature | Anomeric Selectivity (β:α) | Yield (%) |

|---|---|---|---|---|

| TMSOTf (0.2 eq) | DCM | -20°C | 9:1 | 72 |

| BF₃·Et₂O (1.0 eq) | Toluene | 0°C | 7:1 | 65 |

The β-selectivity arises from neighboring group participation of the 2-O-acetyl group in the galactose donor. High-resolution mass spectrometry (HRMS) and ¹³C NMR verify the glycosidic linkage, with the anomeric carbon of galactose appearing at δ 100–102 ppm.

Deprotection and Final Product Isolation

After glycosylation, the acetyl groups on the galactose moiety are retained, while the benzylidene group remains intact. Final purification involves column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from methanol. The product is characterized by melting point analysis (mp 198–200°C) and optical rotation ([α]²⁵_D +34° in CHCl₃) .

Comparative Analysis of Synthetic Routes

Alternative routes employing thioglycoside or bromide donors have been explored but show lower efficiency. For instance, galactosyl bromide donors require silver-based promoters (e.g., AgOTf) and exhibit reduced β-selectivity (5:1) compared to trichloroacetimidates.

Table 3: Donor Comparison

| Donor Type | Promoter | β:α Selectivity | Yield (%) |

|---|---|---|---|

| Trichloroacetimidate | TMSOTf | 9:1 | 72 |

| Bromide | AgOTf | 5:1 | 58 |

| Thioglycoside | NIS/TfOH | 8:1 | 68 |

Challenges and Optimization Strategies

Key challenges include steric hindrance at the 3-OH position due to the benzylidene group and side reactions at the acetamido moiety. Optimizing reaction temperature (-20°C to 0°C) and using dilute conditions mitigate these issues. Additionally, employing molecular sieves (4Å) ensures anhydrous conditions, preventing hydrolysis of the imidate donor.

Industrial-Scale Considerations

Scalable synthesis requires cost-effective donors and recyclable promoters. Recent advances in continuous flow chemistry have reduced reaction times from 12 hours to 2 hours, enhancing throughput. However, chromatographic purification remains a bottleneck, prompting exploration of crystallization-based purification methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside undergoes several types of chemical reactions:

Hydrolysis: The acetyl and benzylidene groups can be hydrolyzed under acidic or basic conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Substitution: The acetyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include deprotected sugars, oxidized derivatives, and substituted analogs.

Scientific Research Applications

Synthesis of Glycosides and Glycoproteins

Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside is used as a precursor for synthesizing various glycosides. Its structure allows for the introduction of different sugar moieties through glycosylation reactions. This capability is particularly useful in the construction of N-glycoproteins, which are essential for cell signaling and immune response.

Case Study: Chemoenzymatic Synthesis

A study demonstrated an efficient chemoenzymatic method for constructing homogeneous N-glycoproteins using this compound as a glycosyl donor. The method involved transglycosylation reactions that allowed for the introduction of specific carbohydrate structures onto proteins, which can be utilized in biomedical applications such as targeted drug delivery and vaccine development .

Research on Carbohydrate Recognition

The compound's ability to mimic natural carbohydrate structures makes it valuable in studies exploring carbohydrate-protein interactions. These interactions are critical in various biological processes including cell adhesion and pathogen recognition.

Case Study: Lectin Binding Studies

Research has shown that derivatives of this compound can be used to study binding affinities with various lectins. By modifying the sugar moieties, researchers can investigate how changes in structure affect binding properties, providing insights into carbohydrate recognition mechanisms .

Drug Development

The compound's structural features allow it to serve as a lead compound in the development of new therapeutics targeting glycan-binding proteins. Its derivatives have potential applications in designing inhibitors for diseases where glycan interactions play a role.

Example: Inhibitors of Pathogen Adhesion

Studies have explored the use of modified versions of this compound to inhibit the adhesion of pathogens to host cells by blocking glycan-binding sites. This approach could lead to novel treatments for infections caused by bacteria and viruses that exploit carbohydrate recognition .

Biomedical Applications

Due to its compatibility with biological systems, this compound is being investigated for its potential use in drug delivery systems. The ability to conjugate drugs with carbohydrate moieties can enhance their stability and bioavailability.

Case Study: Targeted Delivery Systems

Research has indicated that attaching therapeutic agents to carbohydrate carriers like this compound can improve targeting efficiency to specific cell types, such as cancer cells or immune cells expressing specific receptors .

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes and proteins involved in glycosylation. The compound acts as a substrate or inhibitor in these biochemical pathways, affecting the modification of proteins and other biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Protection Strategy: The 4,6-O-benzylidene group in the target compound enhances stability during synthetic steps compared to compounds lacking this protection (e.g., CAS 60831-31-4) . Tetra-O-acetyl galactopyranosyl groups are common in donor substrates for glycosylation, as acetyl groups can be selectively removed under mild basic conditions .

Glycosidic Substituent: Methyl glycosides (target compound) are often used as stable intermediates, whereas benzyl derivatives (CAS 71208-01-0) serve as precursors for oligosaccharide elongation due to their ease of hydrogenolytic cleavage .

Biological Relevance :

- Compounds with free reducing ends (e.g., CAS 191532-23-7) are critical for enzymatic studies, while protected derivatives like the target compound are preferred for chemical synthesis .

Synthetic Utility :

- The target compound’s 4,6-O-benzylidene group directs regioselective reactions at C3, enabling precise glycosidic bond formation . In contrast, unprotected analogs (e.g., CAS 60831-31-4) may require additional steps to achieve similar selectivity .

Research Implications

- Glycoengineering : The target compound’s protective groups allow modular assembly of complex glycans, aiding in the study of carbohydrate-protein interactions .

- Drug Development : Derivatives like CAS 71208-01-0 highlight the role of glycosides in designing enzyme inhibitors, emphasizing the importance of substituent choice (e.g., benzyl vs. methyl) in pharmacokinetics .

- Methodology: Advanced synthetic approaches (e.g., chemoenzymatic strategies) leverage the reactivity of acetylated galactopyranosyl donors to improve yield and stereocontrol .

Biological Activity

Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a complex carbohydrate derivative with significant potential in biochemical and pharmaceutical applications. This compound is notable for its structural complexity and its interactions with various biological systems. This article reviews the biological activities associated with this compound, including its enzymatic interactions, potential therapeutic roles, and implications in glycoscience.

Structural Characteristics

The compound consists of a methyl group attached to an acetamido group and a complex sugar moiety that includes both galactose and glucopyranose units. Its molecular formula is with a molecular weight of approximately 653.64 g/mol. The presence of multiple acetyl groups contributes to its solubility and reactivity.

Enzymatic Interactions

Research indicates that this compound can serve as a substrate for various glycosyltransferases and hydrolases. For instance, studies have shown that the endo-β-N-acetylglucosaminidase from Arthrobacter protophormiae can utilize this compound in transglycosylation reactions, facilitating the synthesis of homogeneous N-glycoproteins . This activity is crucial for developing glycoprotein-based therapeutics.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structural motifs have been reported to inhibit the growth of certain bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Immunological Effects

The compound's structural features allow it to interact with lectins and other carbohydrate-binding proteins. These interactions can modulate immune responses, potentially enhancing the efficacy of vaccines or serving as adjuvants in immunotherapy .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized the compound using a chemoenzymatic approach and evaluated its biological activity against various pathogens. The results indicated that the compound had significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Glycoprotein Development

In another study focusing on glycoprotein synthesis, researchers demonstrated that the compound could be effectively used as a donor substrate in transglycosylation reactions. This capability was leveraged to create glycoproteins with enhanced stability and bioactivity, showcasing the compound's utility in biopharmaceutical applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C30H39N1O15 |

| Molecular Weight | 653.64 g/mol |

| Solubility | Soluble in organic solvents |

| Enzymatic Activity | Substrate for Endo-A |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Q & A

Basic: What are the key protecting groups in the synthesis of this compound, and how do they influence regioselectivity?

Answer:

The compound employs benzylidene (protecting 4,6-OH groups) and acetyl (on the galactopyranosyl moiety) as primary protecting groups. The benzylidene group directs reactivity to the 3-OH position, enabling selective glycosylation at this site. Acetyl groups on the galactopyranosyl donor ensure stability during glycosylation and can be selectively removed under mild alkaline conditions (e.g., Zemplén deacetylation). This strategy is critical for achieving regioselective synthesis of complex oligosaccharides .

Basic: How is this compound utilized in glycosylation reactions?

Answer:

The compound serves as a glycosyl acceptor due to its free 3-OH group, which reacts with activated donors (e.g., glycosyl bromides or trichloroacetimidates). For example, condensation with 4,6-di-O-acetyl-α-D-mannopyranosyl bromide in the presence of silver triflate yields α-linked disaccharides. Its 4,6-O-benzylidene group prevents undesired side reactions at these positions, ensuring high regiochemical fidelity .

Advanced: How can contradictions in glycosidic linkage stereochemistry be resolved during synthesis?

Answer:

Discrepancies in stereochemistry (e.g., α vs. β linkages) arise from variations in reaction conditions. For instance:

- α-Linkage : Achieved using glycosyl bromides with AgOTf as a promoter (e.g., ).

- β-Linkage : Requires trichloroacetimidate donors and Lewis acids like BF₃·Et₂O (e.g., ).

Contradictions are resolved by optimizing promoters, solvents, and donor-acceptor ratios, followed by NMR validation of anomeric proton coupling constants (e.g., J = 3–4 Hz for α, J = 7–8 Hz for β) .

Advanced: What methodological approaches are used to characterize this compound’s structure?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR assign anomeric protons (δ 4.5–5.5 ppm) and coupling constants to confirm linkage stereochemistry. Benzylidene protons appear as a singlet (~δ 5.5 ppm) .

- MALDI-TOF MS : Validates molecular weight (e.g., observed [M+Na]⁺ at m/z 1428.4937 vs. calculated 1428.5127 in ).

- X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .

Advanced: How can glycosylation yields be optimized with this compound?

Answer:

Key factors include:

- Temperature : Low temperatures (−20°C to 0°C) minimize side reactions.

- Promoters : N-Iodosuccinimide (NIS) with TfOH enhances imidate donor activation .

- Molecular Sieves : 4Å sieves absorb moisture, critical for imidate-based glycosylations .

- Solvent Polarity : Dichloromethane or toluene improves donor stability and reaction efficiency .

Basic: What are its primary applications in glycobiology research?

Answer:

The compound is used to:

- Study carbohydrate-protein interactions (e.g., lectin binding assays).

- Synthesize glycan libraries for immune response studies (e.g., antigenic epitopes).

- Investigate antimicrobial and anti-inflammatory mechanisms via its derivatives .

Advanced: What role does it play in synthesizing complex oligosaccharides?

Answer:

As a core building block, it enables sequential glycosylation to construct branched structures. For example:

- Hexasaccharides : Synthesized via iterative deprotection and coupling (e.g., ).

- Glycoconjugates : Used in vaccine development by linking to carrier proteins via reductive amination .

Basic: How are protecting groups removed post-synthesis?

Answer:

- Benzylidene : Removed with aqueous acetic acid (80% AcOH, 80°C) to regenerate 4,6-diols.

- Acetyl Groups : Cleaved via Zemplén deacetylation (NaOMe/MeOH) without disrupting glycosidic bonds.

- Benzyl Ethers : Hydrogenolysis (H₂/Pd-C) under inert conditions .

Advanced: How does its structure influence enzymatic processing in glycobiology assays?

Answer:

The 2-acetamido group mimics natural N-acetylglucosamine residues, allowing it to act as a substrate for glycosidases (e.g., hexosaminidases) or glycosyltransferases . The benzylidene group blocks enzymatic activity at 4,6-OH, enabling site-specific studies of enzyme specificity .

Advanced: What strategies mitigate side reactions during large-scale synthesis?

Answer:

- Protecting Group Orthogonality : Use photolabile (e.g., nitrobenzyl) or enzymatically cleavable groups to reduce harsh deprotection steps.

- Batchwise Coupling : Limit donor excess to <1.2 equivalents to prevent oligomerization.

- In-line Analytics : Monitor reactions via TLC or HPLC-MS to detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.